2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. What sets 2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-ethyl-1-(2-methoxyethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-18-16(20)14-8-9-19(10-11-21-2)15(14)12-4-6-13(17)7-5-12/h4-7,14-15H,3,8-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBOCTZDDRXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1C2=CC=C(C=C2)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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